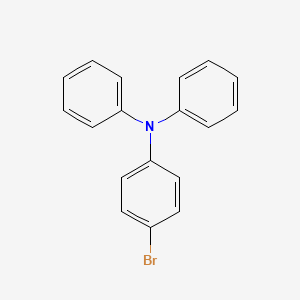

4-Bromotriphenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTLUXJWUCHKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349081 | |

| Record name | 4-Bromotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-26-4 | |

| Record name | 4-Bromotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromotriphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromotriphenylamine, a versatile organic compound with significant applications in pharmaceuticals, materials science, and chemical synthesis.

Core Chemical Information

This compound, with the CAS number 36809-26-4 , is an aromatic amine characterized by a bromine atom substituted on one of the phenyl rings of a triphenylamine (B166846) core.[1][2] Its chemical structure and key identifiers are fundamental to its utility in various synthetic applications.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 36809-26-4 |

| Molecular Formula | C18H14BrN |

| Molecular Weight | 324.21 g/mol [1][3] |

| IUPAC Name | 4-bromo-N,N-diphenylaniline[4] |

| Synonyms | 4-Bromo-N,N-diphenylaniline, (4-Bromophenyl)diphenylamine[1][2] |

| InChI Key | SQTLUXJWUCHKMT-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br[4] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in experimental setups. It typically presents as a white to off-white crystalline powder.[1][5]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | White to off-white powder/crystal[1][5] |

| Melting Point | 108-112 °C[1][6] |

| Boiling Point | 185 °C at 2.5 mmHg[1] / 496.6 °C at 760 mmHg[5] |

| Solubility | Insoluble in water; Soluble in toluene, ethanol (B145695), benzene, and chloroform[1][5] |

| Density | 1.369 g/cm³ (Predicted)[1] |

| Purity | >97.0% (GC)[7] |

Note on Boiling Point: The significant difference in boiling points reported is due to the different pressures at which the measurements were taken. The lower boiling point is at reduced pressure, which is a common practice for high molecular weight compounds to prevent decomposition at higher temperatures.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common and effective laboratory-scale synthesis involves the bromination of triphenylamine using N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis via Bromination with NBS

-

Reactants:

-

Triphenylamine (1 equivalent)

-

N-Bromosuccinimide (NBS) (1 equivalent)

-

Carbon tetrachloride (CCl4) as the solvent

-

-

Procedure:

-

Dissolve triphenylamine (e.g., 2.1 g, 8.16 mmol) in CCl4 (e.g., 40 mL).[1]

-

Add NBS (e.g., 1.6 g, 8.16 mmol) to the solution.[1]

-

Reflux the reaction mixture for 4 hours under a nitrogen (N2) atmosphere.[1] A solid byproduct, succinimide, will form during the reaction.[1]

-

After the reaction is complete, filter the mixture to remove the succinimide.[1]

-

Evaporate the solvent from the filtrate.[1]

-

Recrystallize the crude product from ethanol to yield pure this compound. A yield of 93% has been reported for this method.[1]

-

Alternative Synthesis Routes:

-

Buchwald-Hartwig Cross-Coupling Reaction: This method involves the reaction of N,N-diphenylaniline with a bromoarene in the presence of a palladium catalyst and a base.[5]

-

Ullmann Reaction: N,N-diphenylaniline can be reacted with copper(I) bromide in the presence of a ligand such as 1,10-phenanthroline (B135089) to produce this compound.[5]

// Nodes Triphenylamine [label="Triphenylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NBS [label="N-Bromosuccinimide\n(NBS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Carbon Tetrachloride\n(Solvent)", fillcolor="#FFFFFF"]; Reaction [label="Reflux under N2\n(4 hours)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Evaporation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(Ethanol)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound\n(93% Yield)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Succinimide (Solid)", fillcolor="#FFFFFF"];

// Edges Triphenylamine -> Reaction; NBS -> Reaction; Solvent -> Reaction; Reaction -> Filtration; Filtration -> Byproduct [label="Remove"]; Filtration -> Evaporation [label="Filtrate"]; Evaporation -> Recrystallization; Recrystallization -> Product; }

Caption: Synthesis workflow for this compound via bromination.Applications in Research and Development

This compound is a valuable building block in several areas of research and industry.

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.[5] Examples of drugs where this or similar intermediates are used include Doxepin, Diphenhydramine, and Nefazodone.[5] Its structure allows for the introduction of specific functionalities required in complex drug molecules.

-

Materials Science (OLEDs): This compound is utilized in the synthesis of organic semiconductor materials for Organic Light-Emitting Diodes (OLEDs).[2] Its triphenylamine core provides good hole-transporting properties, which are crucial for the efficiency of OLED devices.

-

Fluorescent Probes: this compound is used as a starting material to create highly sensitive and selective fluorescent probes. For instance, it has been used to synthesize a Schiff base fluorescent probe for the rapid detection of mercury ions (Hg2+) in solution, with a low detection limit and fast response time.[1]

-

Dye Intermediate: It is an important intermediate in the production of various dyes, including acid dyes, reactive dyes, and disperse dyes.[5]

// Main Compound BTA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Applications Pharma [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OLEDs [label="OLED Materials", fillcolor="#FBBC05", fontcolor="#202124"]; Probes [label="Fluorescent Probes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dyes [label="Dye Intermediates", fillcolor="#FFFFFF"];

// Sub-applications Antihistamines [label="Antihistamines", shape=ellipse, fillcolor="#F1F3F4"]; Antipsychotics [label="Antipsychotics", shape=ellipse, fillcolor="#F1F3F4"]; Antidepressants [label="Antidepressants", shape=ellipse, fillcolor="#F1F3F4"]; Hg_Detection [label="Hg2+ Detection", shape=ellipse, fillcolor="#F1F3F4"];

// Relationships BTA -> Pharma [label="Precursor"]; BTA -> OLEDs [label="Building Block"]; BTA -> Probes [label="Starting Material"]; BTA -> Dyes [label="Intermediate"];

Pharma -> Antihistamines; Pharma -> Antipsychotics; Pharma -> Antidepressants;

Probes -> Hg_Detection; }

Caption: Key application areas of this compound.Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as harmful and an irritant.

Table 3: GHS Hazard and Precautionary Statements

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][4] |

| Skin Sensitization | H317 | May cause an allergic skin reaction[1][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][4] |

| Aquatic Hazard, Long-Term | H413 | May cause long lasting harmful effects to aquatic life[1][4] |

-

Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and in a dark place.[1]

This guide provides essential technical information for professionals working with this compound. For further details, consulting the specific Safety Data Sheet (SDS) from your supplier is highly recommended.

References

- 1. This compound | 36809-26-4 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-溴三苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C18H14BrN | CID 642838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound 97 36809-26-4 [sigmaaldrich.com]

- 7. 4-ブロモトリフェニルアミン | this compound | 36809-26-4 | 東京化成工業株式会社 [tcichemicals.com]

An In-depth Technical Guide to 4-Bromotriphenylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromotriphenylamine. It details experimental protocols for its synthesis and analysis and explores its emerging role as a versatile scaffold in the development of novel therapeutics, particularly in the context of signaling pathways relevant to cancer and neurodegenerative diseases.

Core Properties of this compound

This compound, also known as 4-Bromo-N,N-diphenylaniline, is an aromatic amine that serves as a crucial building block in organic synthesis. Its structural rigidity and electronic properties make it a compound of significant interest in materials science and medicinal chemistry.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₄BrN | [1][2] |

| Molecular Weight | 324.22 g/mol | [1][2] |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | 108-112 °C | [2] |

| Boiling Point | 419.1 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607). | [3] |

| CAS Number | 36809-26-4 | [1][2] |

Spectral Data Summary

Spectroscopic analysis is essential for the characterization of this compound. The following table summarizes key spectral data.

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are observed for the aromatic protons. | [4] |

| ¹³C NMR (CDCl₃) | Characteristic peaks for the aromatic carbons are present. The carbon attached to the bromine atom shows a distinct chemical shift. | [1][5] |

| Infrared (IR) | Characteristic absorption bands corresponding to C-H stretching of the aromatic rings, C-N stretching, and C-Br stretching are observed. | [5][6][7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z corresponding to the molecular weight. The isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in approximately 1:1 ratio) is a key feature. Fragmentation patterns can provide structural information. The base peak is often the molecular ion due to the stable aromatic structure. | [1][8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound in a research setting.

Synthesis of this compound via Bromination

A common and efficient method for the synthesis of this compound is the electrophilic bromination of triphenylamine (B166846) using N-bromosuccinimide (NBS).

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a single-necked flask shielded from light, dissolve 0.0025 mol of triphenylamine in 40 mL of chloroform. Cool the solution to 0 °C in an ice bath and stir.

-

Addition of Brominating Agent: Slowly add 0.0026 mol of N-bromosuccinimide (NBS) portion-wise over 20 minutes while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the chloroform from the crude product using a rotary evaporator.

-

Purification: Purify the residue by silica gel column chromatography. Elute the column with a solvent system of n-hexane and dichloromethane (B109758) (e.g., a 6:1 ratio) to separate the desired product.

-

Isolation: Collect the fractions containing the product and remove the eluent via rotary evaporation to yield this compound as a solid. This procedure can yield the product in high purity (e.g., 84.66% yield).[3]

Purification by Recrystallization

For further purification, recrystallization can be employed.

Experimental Workflow: Recrystallization

Caption: General workflow for purification by recrystallization.

Detailed Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further Cooling: To maximize yield, the flask can be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A general reverse-phase HPLC method can be adapted for this purpose.[11][12][13]

Experimental Workflow: HPLC Analysis

Caption: Workflow for purity analysis by HPLC.

Representative Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength where this compound has significant absorbance.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent and filter through a 0.45 µm filter before injection.

Role in Drug Discovery and Signaling Pathways

The triphenylamine scaffold, including this compound, is gaining prominence in medicinal chemistry due to its unique structural and electronic features. It can serve as a versatile core for the design of molecules that modulate various biological targets, including those involved in critical signaling pathways.

As a Scaffold for Kinase Inhibitors

Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[14][15][16][17][18] The triphenylamine structure can be functionalized to create potent and selective kinase inhibitors. The nitrogen atom and the three phenyl rings provide a three-dimensional framework that can be tailored to interact with the ATP-binding pocket of kinases. The bromo-substituent on one of the phenyl rings of this compound offers a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of potential kinase inhibitors.

Logical Relationship: this compound in Kinase Inhibitor Design

Caption: Role of this compound in kinase inhibitor discovery.

Targeting Signaling Pathways in Cancer

Aberrant signaling pathways are fundamental to cancer development and progression. Triphenylamine derivatives have been investigated for their potential to interfere with these pathways.[19] For instance, they can be designed to target key proteins in pathways such as the MAPK/ERK and PI3K/Akt pathways, which are frequently hyperactivated in various cancers. The ability to introduce diverse functional groups onto the this compound core allows for the fine-tuning of inhibitory activity and selectivity against specific oncogenic kinases.

Potential in Neurodegenerative Diseases

The development of novel therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's is a major challenge.[20][21][22][23][24] The triphenylamine scaffold is being explored for the development of multi-target-directed ligands that can address the complex pathology of these diseases. For example, derivatives of this compound could be designed to inhibit enzymes like monoamine oxidase (MAO) or to modulate protein aggregation processes, which are implicated in neurodegeneration.[25] The lipophilic nature of the triphenylamine core can also be advantageous for brain penetration.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis is straightforward, and it can be readily purified and analyzed using standard laboratory techniques. Beyond its applications in materials science, this compound is emerging as a promising scaffold in drug discovery. Its structural and chemical versatility allows for the development of novel small molecules targeting key signaling pathways in diseases such as cancer and neurodegenerative disorders, making it a compound of high interest for further research and development.

References

- 1. This compound | C18H14BrN | CID 642838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ブロモトリフェニルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 17. benchchem.com [benchchem.com]

- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Drug discovery for neurodegenerative diseases | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]

- 22. Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]

- 25. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Melting Point of 4-Bromotriphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-Bromotriphenylamine, a crucial physical property for its identification, purity assessment, and application in various scientific fields. The document details the reported melting point values, outlines a standard experimental protocol for its determination, and includes a workflow diagram for clarity.

Physicochemical Data of this compound

This compound, also known as 4-Bromo-N,N-diphenylaniline, is a solid, white powder or crystalline substance.[1] Its key identifiers and physical properties are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₁₈H₁₄BrN |

| Molecular Weight | 324.21 g/mol |

| CAS Number | 36809-26-4[2] |

| Appearance | White to almost white powder or crystal[1] |

| Melting Point | 108-112 °C[1][2][3] |

| Boiling Point | 419.1 °C at 760 mmHg[2][3] |

| Density | 1.369 g/cm³[2][3] |

Understanding the Melting Point

The melting point of a pure crystalline solid is a characteristic physical property defined as the temperature at which the solid and liquid phases are in equilibrium at a given pressure.[4] For pure, nonionic, crystalline organic compounds, this transition is typically sharp, occurring over a narrow range of 0.5-1.0 °C.[5][6] The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[4][6][7] Therefore, determining the melting point is a fundamental technique for identifying a compound and assessing its purity.[4][5]

Experimental Protocol for Melting Point Determination

The following protocol describes a standard method for determining the melting point of this compound using a capillary melting point apparatus, such as a Mel-Temp apparatus.[7]

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)[8]

-

Mortar and pestle[5]

-

Melting point apparatus (e.g., Mel-Temp)[7]

-

Thermometer or digital temperature probe[7]

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Melting Point Measurement (Two-Stage Process):

-

Rapid, Approximate Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

Heat the sample rapidly, at a rate of 5-10 °C per minute, to get a rough estimate of the melting point.[7]

-

Record the temperature at which the sample melts. Discard this sample.

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[5][7]

-

-

Accurate Measurement:

-

Insert a new, freshly prepared capillary tube with this compound.[7]

-

Heat rapidly until the temperature is about 20 °C below the previously determined approximate melting point.[7]

-

Reduce the heating rate to a slow and steady 1-2 °C per minute.[5][7] A slow heating rate is crucial for an accurate reading.[5]

-

Record the temperature (T₁) at which the first droplet of liquid appears.[5]

-

Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.[5]

-

The melting point is reported as the range T₁ - T₂.

-

-

-

Mixed Melting Point (for Identity Confirmation):

-

If confirming the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed.[4]

-

Mix the unknown sample with a pure, authentic sample of this compound.

-

Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the pure sample, the unknown is likely this compound.[4] A lowered and broadened melting range would indicate the authentic sample is acting as an impurity.[4]

-

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for determining the melting point and the logic behind the mixed melting point technique.

Caption: Experimental workflow for melting point determination.

Caption: Logic diagram for mixed melting point analysis.

References

- 1. This compound | 36809-26-4 [amp.chemicalbook.com]

- 2. This compound CAS# 36809-26-4 [gmall.chemnet.com]

- 3. guidechem.com [guidechem.com]

- 4. athabascau.ca [athabascau.ca]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. community.wvu.edu [community.wvu.edu]

- 8. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromotriphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromotriphenylamine. The information is presented in a clear, structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and logical diagrams to support researchers in their analytical and synthetic endeavors.

Introduction to this compound

This compound, also known as 4-Bromo-N,N-diphenylaniline, is an important intermediate in the synthesis of a variety of organic materials. Its triphenylamine (B166846) core structure is a common motif in materials for organic light-emitting diodes (OLEDs), photovoltaics, and other electronic applications. Accurate characterization of this compound by NMR spectroscopy is crucial for confirming its structure and purity.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the standard numbering scheme for the molecule, as illustrated in the molecular structure diagram below.

Table 1: ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-2, H-6 | 7.32 | d | 8.8 | 2H |

| H-3, H-5 | 6.91 | d | 8.7 | 2H |

| H-2', H-6' | 7.25 | t | 8.3 | 4H |

| H-4' | 6.95 | t | 5.6 | 2H |

| H-3', H-5' | 7.03 | d | 8.2 | 4H |

Note: The assignments for the two unsubstituted phenyl rings (H-2'/H-6', H-3'/H-5', and H-4') may be interchangeable.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ) [ppm] |

| C-1 | 142.3 |

| C-2, C-6 | 132.0 |

| C-3, C-5 | 118.2 |

| C-4 | 112.5 |

| C-1' | 147.7 (assumed) |

| C-2', C-6' | 129.3 |

| C-3', C-5' | 121.5 |

| C-4' | 124.8 (assumed) |

Note: The chemical shifts for the quaternary carbons C-1' and C-4' are assumed based on typical values for similar compounds and may vary slightly. The signals for C-2/C-6 and C-3/C-5 on the brominated ring, and the corresponding carbons on the unsubstituted rings, are distinct due to the electronic effect of the bromine atom.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 16 ppm

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 2.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualizations

The following diagrams provide a visual representation of the molecular structure and a typical workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow for the NMR analysis of this compound.

An In-depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 4-Bromotriphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of 4-Bromotriphenylamine. Due to the limited availability of specific experimental spectral data for this compound in the public domain, this guide discusses the known photophysical properties of the parent compound, triphenylamine (B166846), and extrapolates the expected spectral shifts induced by the bromo-substituent. Detailed experimental protocols for acquiring UV-Vis absorption and fluorescence emission spectra are provided, along with visualizations of the experimental workflow and the fundamental electronic transitions involved.

Introduction to the Photophysical Properties of Triphenylamine Derivatives

Triphenylamine and its derivatives are a significant class of organic molecules known for their propeller-like, non-planar structure and unique optoelectronic properties. These compounds are widely utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as fluorescent probes due to their high hole mobility and strong fluorescence. The photophysical characteristics of these molecules are governed by electronic transitions within their conjugated π-system. The introduction of substituents onto the phenyl rings can significantly modulate their absorption and emission profiles.

This compound is an important intermediate in the synthesis of various functional materials and pharmaceutical compounds.[1] The presence of a bromine atom, an electron-withdrawing group, on one of the phenyl rings is expected to influence the electronic structure and, consequently, the UV-Vis absorption and emission spectra of the parent triphenylamine molecule.

Expected UV-Vis Absorption and Emission Spectra of this compound

The photophysical properties of triphenylamine derivatives are also known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. In more polar solvents, a red shift in the emission spectrum is often observed due to the stabilization of the more polar excited state.

Table 1: Photophysical Data for Triphenylamine (as a reference)

| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) |

| Triphenylamine | Cyclohexane (B81311) | 303 | 356 |

Data for Triphenylamine is provided as a reference to estimate the spectral properties of this compound.

Experimental Protocols

The following sections detail the standardized procedures for measuring the UV-Vis absorption and fluorescence emission spectra of organic compounds like this compound.

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum.

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps).

-

Allow the instrument to warm up for at least 15-30 minutes to ensure lamp stability.[2]

-

Perform a system self-check or diagnostic test as prompted by the instrument software.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution in the same solvent with a concentration that results in an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

-

Use quartz cuvettes with a 1 cm path length for all measurements, as glass and plastic cuvettes absorb UV light.[3]

-

-

Measurement Procedure:

-

Fill a cuvette with the blank solvent and another with the sample solution.

-

Place the blank cuvette in the reference holder and the sample cuvette in the sample holder of the spectrophotometer. If using a single-beam instrument, measure the blank first.

-

Set the desired wavelength range for the scan (e.g., 200-500 nm).

-

Perform a baseline correction or "zero" the instrument with the blank solvent.[3][4]

-

Acquire the absorption spectrum of the sample.

-

Save the data and note the wavelength of maximum absorbance (λmax).

-

This protocol describes the procedure for measuring a fluorescence emission spectrum.

-

Instrument Preparation:

-

Turn on the fluorescence spectrophotometer and the xenon lamp source.

-

Allow the instrument to warm up for at least 30 minutes for lamp stability.

-

Launch the instrument control software.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Use a four-sided transparent quartz cuvette.

-

-

Measurement Procedure:

-

Set the excitation wavelength (λex), which is typically the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Set the emission wavelength range to be scanned (e.g., from λex + 10 nm to a longer wavelength, such as 600 nm).

-

Set the excitation and emission slit widths to control the spectral resolution and signal intensity (e.g., 5 nm).

-

Acquire a blank spectrum of the solvent to check for impurities or Raman scattering.[1]

-

Acquire the fluorescence emission spectrum of the sample.

-

Save the data and identify the wavelength of maximum emission (λem).

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

The Jablonski diagram below illustrates the electronic and vibrational energy levels of an aromatic molecule like this compound and the transitions that occur upon absorption and emission of light.[5][6][7][8][9]

Caption: Jablonski Diagram of Photophysical Processes.

Conclusion

While direct experimental data for the UV-Vis absorption and emission spectra of this compound are sparse in publicly accessible literature, this guide provides a foundational understanding based on the well-characterized parent compound, triphenylamine. The provided experimental protocols offer a clear methodology for researchers to obtain this data. The visualizations of the experimental workflow and the Jablonski diagram serve to clarify the practical and theoretical aspects of studying the photophysical properties of this and related molecules. Further experimental investigation is warranted to fully characterize the solvatochromic and photophysical behavior of this compound for its various applications.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 3. cbic.yale.edu [cbic.yale.edu]

- 4. mse.washington.edu [mse.washington.edu]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 8. horiba.com [horiba.com]

- 9. edinst.com [edinst.com]

Bromination of Triphenylamine using N-Bromosuccinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bromination of triphenylamine (B166846), with a focus on the use of N-bromosuccinimide (NBS) as a brominating agent. This guide includes detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction mechanism to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Introduction

Triphenylamine and its derivatives are important structural motifs in a wide range of functional materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates in the synthesis of pharmaceuticals.[1] The introduction of bromine atoms onto the phenyl rings of triphenylamine can significantly alter its electronic and physical properties, enhancing characteristics such as hole mobility and phosphorescence.[1] N-bromosuccinimide (NBS) is a versatile and selective reagent for the bromination of activated aromatic compounds like triphenylamine, offering a milder alternative to elemental bromine.[1]

Reaction Overview and Regioselectivity

The bromination of triphenylamine with NBS is an electrophilic aromatic substitution reaction. The nitrogen atom of triphenylamine is an activating group, directing the incoming electrophile (bromonium ion or its equivalent) to the ortho and para positions of the phenyl rings. Due to steric hindrance from the bulky phenyl groups, the substitution occurs preferentially at the para positions. With appropriate stoichiometry, it is possible to achieve trisubstitution, yielding tris(4-bromophenyl)amine (B153671) as the major product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of tris(4-bromophenyl)amine from triphenylamine using two different bromination methods.[1][2]

| Parameter | Method 1: NBS | Method 2: Bromine |

| Substrate | Triphenylamine | Triphenylamine |

| Reagent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |

| Stoichiometry | 3.0 equivalents | 4.0 equivalents (approx.) |

| Solvent | Dimethylformamide (DMF) | Chloroform (B151607) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | Not specified | 1 hour |

| Yield | 62% | 84% |

| Product | Tris(4-bromophenyl)amine | Tris(4-bromophenyl)amine |

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol describes the synthesis of tris(4-bromophenyl)amine using NBS as the brominating agent.[1]

Materials:

-

Triphenylamine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Chloroform

Procedure:

-

Dissolve triphenylamine in dimethylformamide (DMF).

-

Add three equivalents of N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into a 1:1 ethanol:water solution to precipitate the product.

-

Filter the solid product under vacuum.

-

Dissolve the crude product in hot chloroform and recrystallize from hot ethanol to obtain pure tris(4-bromophenyl)amine.

Method 2: Bromination using Elemental Bromine

This protocol provides an alternative synthesis of tris(4-bromophenyl)amine using elemental bromine.[2]

Materials:

-

Triphenylamine (1.2 g, 5 mmol)

-

Bromine (0.5 mL, approx. 9.7 mmol, dissolved in 3 mL of chloroform)

-

Chloroform (5 mL)

-

Ethanol

-

Water

Procedure:

-

Dissolve triphenylamine (1.2 g, 5 mmol) in 5 mL of chloroform in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (0.5 mL in 3 mL of chloroform) to the stirred triphenylamine solution.

-

After the addition is complete, continue stirring the green-colored solution for one hour at 0 °C.

-

Pour the reaction mixture into 20 mL of a 1:1 ethanol:water mixture to precipitate the product.

-

Collect the solid by vacuum filtration.

-

Dissolve the crude solid in 4 mL of hot chloroform.

-

Add 15 mL of hot ethanol to the chloroform solution and allow the product to crystallize overnight at -18 °C.

-

Filter the crystals to obtain pure tris(4-bromophenyl)amine.

Reaction Mechanism and Visualization

The bromination of triphenylamine proceeds via a stepwise electrophilic aromatic substitution mechanism. Each phenyl ring is activated by the central nitrogen atom, leading to the sequential addition of bromine atoms, predominantly at the para positions.

Caption: Stepwise electrophilic bromination of triphenylamine.

Characterization of Tris(4-bromophenyl)amine

The final product, tris(4-bromophenyl)amine, can be characterized by various analytical techniques.

-

Appearance: Pale green powder.

-

Melting Point: 141-143 °C.[3]

-

¹H NMR (399.65 MHz, CDCl₃): δ 7.346 (d, 6H), 6.922 (d, 6H).

-

¹³C NMR: No data found in the search results.

Conclusion

The bromination of triphenylamine using N-bromosuccinimide provides an effective method for the synthesis of tris(4-bromophenyl)amine, a valuable intermediate for advanced materials. This guide offers detailed protocols and data to facilitate the successful implementation of this reaction in a laboratory setting. The choice between NBS and elemental bromine will depend on the specific requirements of the synthesis, including considerations of safety, selectivity, and yield.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Bromotriphenylamine

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-Bromotriphenylamine, a key intermediate in the synthesis of various organic materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and visualizations to support further research and application development.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P 1 21/c 1 with four molecules per unit cell.[1] The fundamental crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystallography Open Database (COD) ID | 4133815 |

| Empirical Formula | C₁₈H₁₄BrN |

| Formula Weight | 324.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 7.8591 Å |

| b | 18.1807 Å |

| c | 10.0050 Å |

| α | 90° |

| β | 91.477° |

| γ | 90° |

| Volume | 1429.5 ų |

| Z | 4 |

Molecular Geometry: Bond Lengths and Angles

The precise arrangement of atoms within the this compound molecule has been elucidated. Key bond lengths and angles are presented in the following tables. This data is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and suitability for various applications.

Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| Br(1) | C(1) | 1.907 |

| N(1) | C(4) | 1.428 |

| N(1) | C(7) | 1.429 |

| N(1) | C(13) | 1.432 |

| C(1) | C(2) | 1.382 |

| C(1) | C(6) | 1.385 |

| C(2) | C(3) | 1.389 |

| C(3) | C(4) | 1.393 |

| C(4) | C(5) | 1.396 |

| C(5) | C(6) | 1.380 |

Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(4) | N(1) | C(7) | 119.5 |

| C(4) | N(1) | C(13) | 119.8 |

| C(7) | N(1) | C(13) | 120.7 |

| C(2) | C(1) | C(6) | 121.2 |

| C(2) | C(1) | Br(1) | 119.6 |

| C(6) | C(1) | Br(1) | 119.2 |

| C(1) | C(2) | C(3) | 119.4 |

| C(2) | C(3) | C(4) | 120.2 |

| N(1) | C(4) | C(3) | 120.6 |

| N(1) | C(4) | C(5) | 120.1 |

| C(3) | C(4) | C(5) | 119.3 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the electrophilic bromination of triphenylamine (B166846).

Materials:

-

Triphenylamine

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Ethanol (B145695) for recrystallization

Procedure:

-

Dissolve triphenylamine in carbon tetrachloride.

-

Add N-Bromosuccinimide to the solution.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Single-Crystal X-ray Diffraction

The acquisition of high-quality diffraction data is paramount for accurate structure determination.

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

To further elucidate the experimental and structural aspects of this compound, the following diagrams are provided.

References

In-depth Technical Guide: Thermal Stability Analysis of 4-Bromotriphenylamine by Thermogravimetric Analysis (TGA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability analysis of 4-Bromotriphenylamine using Thermogravimetric Analysis (TGA). Due to the limited availability of specific TGA data for this compound in publicly accessible literature, this guide utilizes data from its parent compound, triphenylamine (B166846), as a representative analogue to illustrate the experimental protocol, data interpretation, and expected thermal behavior. Triphenylamine and its derivatives are known for their application in organic electronics, and their thermal stability is a critical parameter for material performance and longevity. This guide outlines a detailed experimental protocol for TGA, presents the expected thermal decomposition data in a structured format, and includes a visual representation of the experimental workflow.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is invaluable for determining the thermal stability, decomposition temperature, and composition of materials.[1] In a typical TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate, and the resulting mass loss is recorded. The resulting plot of mass versus temperature, known as a thermogram, provides insights into the thermal events occurring during the heating process.

For organic small molecules like this compound, TGA is crucial for establishing the upper temperature limit for their application and processing. The thermal stability of such materials is a key factor in their use in various fields, including pharmaceuticals and organic electronics.

Expected Thermal Stability of Triphenylamine Derivatives

Data Presentation: Thermal Decomposition of Triphenylamine (Analogue)

The following table summarizes the expected quantitative data from a TGA analysis of triphenylamine, which serves as an analogue for this compound.

| Parameter | Description | Typical Value |

| Tonset | Onset decomposition temperature, indicating the temperature at which significant mass loss begins. | ~350 - 400 °C |

| Tmax | Temperature of maximum rate of mass loss, corresponding to the peak of the derivative thermogram (DTG). | ~400 - 450 °C |

| Mass Loss (%) | The percentage of mass lost during the primary decomposition step. | > 95% |

| Residual Mass (%) | The percentage of mass remaining at the end of the experiment (e.g., at 800 °C). | < 5% |

Note: These values are estimates based on the thermal behavior of similar triphenylamine derivatives and should be confirmed by experimental analysis of this compound.

Experimental Protocol for TGA of this compound

This section provides a detailed methodology for conducting a TGA experiment on this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800 °C is required.

4.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

4.3. TGA Instrument Parameters

-

Purge Gas: High-purity nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

4.4. Data Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of mass loss (Tmax).

-

Determine the onset decomposition temperature (Tonset) from the TGA curve, typically by the intersection of the baseline with the tangent of the decomposition step.

-

Calculate the percentage of residual mass at the final temperature.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the TGA process.

References

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 4-Bromotriphenylamine

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 4-Bromotriphenylamine, a key building block in organic electronics. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering both computational data and detailed experimental protocols for the characterization of its electronic properties.

Introduction to this compound and its Electronic Properties

This compound is a derivative of triphenylamine, a class of molecules widely utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their excellent hole-transporting properties. The electronic characteristics of these materials are fundamentally governed by the energy levels of their frontier molecular orbitals, namely the HOMO and LUMO. The HOMO level is associated with the ionization potential and dictates the ability of a molecule to donate an electron, while the LUMO level relates to the electron affinity and describes its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of the material, including its absorption and emission spectra, and its charge transport capabilities. A precise understanding and characterization of these energy levels are therefore paramount for the rational design of new and efficient organic electronic materials.

HOMO-LUMO Energy Levels of this compound

The HOMO and LUMO energy levels of this compound have been determined through computational methods. The following table summarizes the calculated values.

| Parameter | Energy Level (eV) | Computational Method | Basis Set |

| HOMO | -5.34 | DFT (B3LYP) | 6-31G(d) |

| LUMO | -0.89 | DFT (B3LYP) | 6-31G(d) |

| HOMO-LUMO Gap | 4.45 | DFT (B3LYP) | 6-31G(d) |

Note: These values are based on computational modeling and may vary slightly from experimentally determined values.

Experimental Determination of HOMO-LUMO Energy Levels

The HOMO and LUMO energy levels of organic compounds like this compound can be determined experimentally using a combination of cyclic voltammetry (CV) and UV-Visible (UV-Vis) spectroscopy.

Cyclic Voltammetry Protocol for HOMO Level Determination

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. The HOMO energy level can be estimated from the onset of the first oxidation peak.

Materials and Reagents:

-

This compound

-

Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

-

Ferrocene (B1249389) (as an internal standard)

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Voltammetry cell

-

Potentiostat

Procedure:

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte. Ensure all glassware is oven-dried to exclude moisture.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, sonicate in deionized water and then the solvent to be used, and dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the sample solution.

-

Cyclic Voltammetry Measurement:

-

Record a cyclic voltammogram of the solvent and electrolyte to establish the potential window.

-

Add the this compound solution to the cell.

-

Scan the potential towards positive values to observe the oxidation peak. A typical scan rate is 100 mV/s.

-

Record the cyclic voltammogram.

-

-

Internal Standard: Add a small amount of ferrocene to the solution and record a new cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the reference electrode.

-

Data Analysis:

-

Determine the onset potential of the first oxidation peak (E_onset,ox) of this compound from the voltammogram.

-

Determine the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).

-

Calculate the HOMO energy level using the following empirical formula: E_HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8] where E_onset,ox (vs Fc/Fc⁺) = E_onset,ox - E₁/₂ (Fc/Fc⁺).

-

UV-Vis Spectroscopy Protocol for HOMO-LUMO Gap Determination

UV-Vis spectroscopy is used to measure the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

Materials and Reagents:

-

This compound

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5 to 1.5.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the this compound solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the absorption onset wavelength (λ_onset) from the low-energy edge of the absorption spectrum. This is often determined from the intersection of the tangent of the absorption edge with the baseline.

-

Calculate the optical HOMO-LUMO gap (E_gap) using the following equation: E_gap (eV) = 1240 / λ_onset (nm)

-

LUMO Level Calculation

Once the HOMO energy level is determined from cyclic voltammetry and the HOMO-LUMO gap is determined from UV-Vis spectroscopy, the LUMO energy level can be calculated as:

E_LUMO (eV) = E_HOMO (eV) + E_gap (eV)

Workflow for Characterization of Electronic Properties

The following diagram illustrates the logical workflow for the determination of the HOMO and LUMO energy levels of this compound, integrating both computational and experimental approaches.

Conclusion

This guide has provided a detailed overview of the HOMO and LUMO energy levels of this compound, presenting both computationally derived data and comprehensive experimental protocols for their determination. The accurate characterization of these frontier molecular orbital energies is fundamental for understanding the electronic behavior of this compound and for its effective application in the design and fabrication of next-generation organic electronic devices. The integrated computational and experimental workflow outlined herein offers a robust framework for the thorough electronic characterization of this compound and other novel organic materials.

An In-Depth Technical Guide on the Electrochemical Properties of 4-Bromotriphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triphenylamine (B166846) and its derivatives are a cornerstone of modern organic electronic materials due to their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties. The introduction of a bromine atom at the para-position of one of the phenyl rings, yielding 4-Bromotriphenylamine, offers a versatile handle for further chemical modifications through cross-coupling reactions, while also influencing the parent molecule's electrochemical characteristics. Understanding these properties is paramount for the rational design of new materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates in the synthesis of complex organic molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of triphenylamine. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable organic solvent.

Reaction Scheme:

In-Depth Technical Guide to the Health and Safety of 4-Bromotriphenylamine

This guide provides comprehensive health and safety information for 4-Bromotriphenylamine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and the experimental basis for its safety assessment.

Physicochemical and Toxicological Data

The quantitative data for this compound are summarized in the tables below for clear reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₄BrN | [1][2][3][4] |

| Molecular Weight | 324.21 g/mol | [2][4] |

| Appearance | White to off-white solid, powder, or crystal | [3] |

| Melting Point | 108-112 °C | [2][4] |

| Boiling Point | 185 °C @ 2.5 mmHg | [3] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in toluene. | [3] |

Table 2: Toxicological and Safety Data

| Parameter | Classification/Value | Source(s) |

| GHS Hazard Class | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2)Skin Sensitization (Category 1)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)Hazardous to the Aquatic Environment, Long-Term (Category 4) | [1][4][5] |

| Signal Word | Warning | [4][5] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1][4][5] |

| Storage Class Code | 11 (Combustible Solids) | [4][5] |

| Flash Point | Not applicable | [4][5] |

Experimental Protocols for Safety Assessment

The hazard classifications for this compound are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and international acceptance.

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

The "Harmful if swallowed" (Acute Toxicity, Category 4) classification is determined through one of the following OECD protocols:

-

Objective: To determine the short-term toxicity of a substance after a single oral dose.

-

Methodology Overview:

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[6] Animals are fasted before administration of the substance.[6][7]

-

Dose Administration: The test substance is administered by gavage in a single dose.[6][7]

-

Procedure (Example: Fixed Dose Procedure - TG 420):

-

A stepwise procedure uses fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[6]

-

The initial dose is selected based on a preliminary "sighting study" to be a level that produces some toxicity without mortality.[6]

-

A small group of animals is dosed. Depending on the outcome (signs of toxicity or mortality), further groups may be dosed at higher or lower fixed levels.[6] The goal is to identify the dose that causes evident toxicity but not lethality.

-

-

Observation: Animals are observed for signs of toxicity and mortality with special attention during the first few hours and then daily for at least 14 days.[7] Body weight is recorded weekly.[6][7]

-

Endpoint: The study allows for classification of the substance according to the Globally Harmonised System (GHS) based on the observed toxicity at specific dose levels.[6] A full LD50 value (the dose that kills 50% of the animals) may be estimated, particularly with the Up-and-Down Procedure (TG 425).[7]

-

Skin Irritation (OECD Test Guideline 439)

The "Causes skin irritation" (Category 2) classification is now primarily determined using an in vitro method to avoid animal testing.

-

Objective: To assess the potential of a substance to cause reversible skin damage.[8]

-

Methodology (Reconstructed Human Epidermis Test):

-

Test System: A commercially available, three-dimensional model of reconstructed human epidermis (RhE), which mimics the upper layers of human skin, is used.[9]

-

Procedure:

-

Viability Assessment: The viability of the skin tissue is measured by its ability to convert the vital dye MTT into a blue formazan (B1609692) salt.[9] The amount of formazan produced is measured spectrophotometrically after extraction.[9]

-

Endpoint: The substance is classified as an irritant if the mean tissue viability is reduced to 50% or less compared to negative controls.[9]

-

Eye Irritation (OECD Test Guideline 405)

The "Causes serious eye irritation" (Category 2) classification is based on the following protocol, which emphasizes a weight-of-evidence approach to minimize animal use.[10][11]

-

Objective: To determine the potential of a substance to produce irritation or damage to the eye.

-

Methodology (in vivo):

-

Pre-Test Analysis: Before any animal testing, all existing data, including results from validated in vitro tests and skin irritation studies, are evaluated.[10][11] Substances known to be severely irritating to the skin are assumed to be irritating to the eye and are not tested.[10][11]

-

Test Animals: Healthy, young adult albino rabbits are the preferred species.[10]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[10][12] The other eye serves as an untreated control.[10][12]

-

The test is typically initiated with a single animal.[11] If severe effects are observed, no further testing is conducted. If results are less clear, up to two additional animals may be used sequentially.[10]

-

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12] The severity of lesions and their reversibility are scored.

-

Endpoint: The classification is based on the severity and persistence of the observed ocular lesions according to established scoring criteria. The use of analgesics and anesthetics is recommended to minimize animal distress.[10][12]

-

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, outline critical safety workflows for handling this compound in a laboratory setting.

Safe Handling and Personal Protective Equipment (PPE) Workflow

Caption: Workflow for the safe handling of this compound.

Emergency First Aid Procedures

Caption: Decision workflow for first aid after exposure.

Spill Response Protocol

Caption: Logical workflow for responding to a chemical spill.

References

- 1. This compound | C18H14BrN | CID 642838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 97% , 36809-26-4 - CookeChem [cookechem.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-ブロモトリフェニルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 97 36809-26-4 [sigmaaldrich.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. mbresearch.com [mbresearch.com]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromotriphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide, and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Bromotriphenylamine. The triphenylamine (B166846) moiety is a key structural motif in a variety of functional materials and biologically active molecules. The ability to further functionalize this core through Suzuki coupling opens up a vast chemical space for the development of novel compounds in drug discovery and materials science.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

General reaction scheme for the Suzuki coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for Suzuki-Miyaura coupling reactions of aryl bromides with structural similarities to this compound, providing a valuable starting point for reaction optimization.

Table 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with Various Arylboronic Acids [1]

| Entry | Arylboronic Acid | Solvent | Base | Yield (%) |

| 1 | Phenylboronic acid | 1,4-Dioxane | K₃PO₄ | 60 |

| 2 | Phenylboronic acid | Toluene | K₃PO₄ | 40 |

| 3 | Phenylboronic acid | Acetonitrile | K₃PO₄ | 36 |

| 4 | 4-Methylphenylboronic acid | Toluene | K₃PO₄ | 70 |

| 5 | 4-Methylphenylboronic acid | Toluene | Cs₂CO₃ | 80 |

| 6 | 4-Methoxyphenylboronic acid | 1,4-Dioxane | K₃PO₄ | 60 |

| 7 | 4-Fluorophenylboronic acid | 1,4-Dioxane | K₃PO₄ | 55 |

Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv.), arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), base (2.0 equiv.), solvent, 70-80 °C, 18-22 h.[1]

Table 2: Suzuki Coupling of 4-bromo-2,6-dimethylaniline (B44771) with Various Arylboronic Acids [2]

| Entry | Arylboronic Acid | Catalyst System | Base | Yield (%) |

| 1 | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 65 |

| 2 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 51 |

| 3 | 4-tert-Butylphenylboronic acid | [Pd(allyl)Cl]₂ / IMes | K₃PO₄ | 63 |

Reaction conditions: 4-bromo-2,6-dimethylaniline (1.0 equiv.), arylboronic acid (1.2 equiv.), catalyst, base (1.2 equiv.), solvent, reflux, 24 h.[2]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific applications.[1][3]

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as Dioxane/Water)

-

Degassed water (if using an aqueous system)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and visualization system (UV lamp)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe. If using a biphasic system, add the organic solvent followed by the degassed water.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromotriphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction